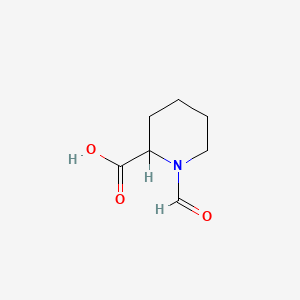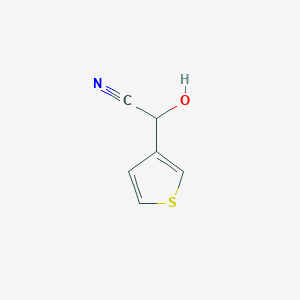
2-hydroxy-2-thiophen-3-ylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2-thiophen-3-ylacetonitrile is an optically active cyanohydrin that can be synthesized using the (S)-hydroxynitrile lyase from Manihot esculenta . This compound is characterized by its unique structure, which includes a thiophene ring substituted with a hydroxy and a nitrile group. The molecular formula is C6H5NOS, and it has a monoisotopic mass of 139.00918 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-hydroxy-2-thiophen-3-ylacetonitrile can be synthesized through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of (S)-hydroxynitrile lyase from Manihot esculenta to produce the optically active cyanohydrin .
Industrial Production Methods: Industrial production methods for hydroxy-thiophen-3-yl-acetonitrile are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-hydroxy-2-thiophen-3-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-hydroxy-2-thiophen-3-ylacetonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of hydroxy-thiophen-3-yl-acetonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
2-hydroxy-2-thiophen-3-ylacetonitrile can be compared with other similar compounds, such as:
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: This compound has a similar structure but contains a pyridine ring instead of a thiophene ring.
2-Hydroxy-2-(furan-3-yl)acetonitrile: This compound features a furan ring, offering different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C6H5NOS |
|---|---|
Poids moléculaire |
139.18 g/mol |
Nom IUPAC |
2-hydroxy-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C6H5NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H |
Clé InChI |
VQBQLZSERGUMHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C(C#N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
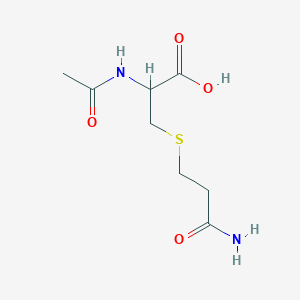
![Thiophene, 2-[(4-methylphenyl)methyl]-](/img/structure/B8715719.png)

![N-[4-[2-(1-Acetylpiperidin-4-YL)-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B8715733.png)

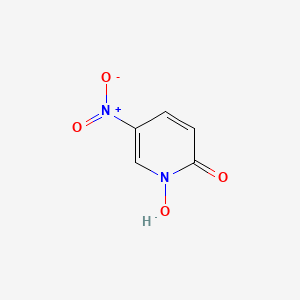
![Acetamide,n-[4-[[2-(diethylamino)ethyl]sulfonyl]phenyl]-](/img/structure/B8715758.png)
![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B8715766.png)
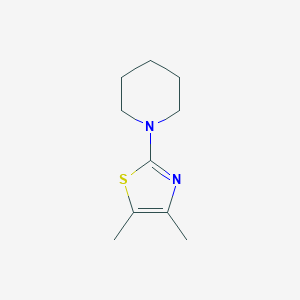
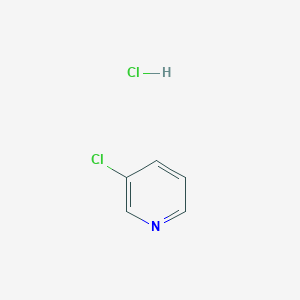

![N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B8715794.png)
